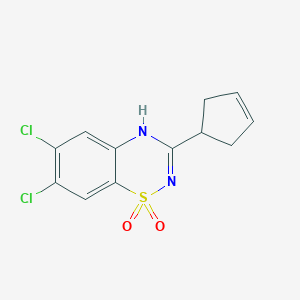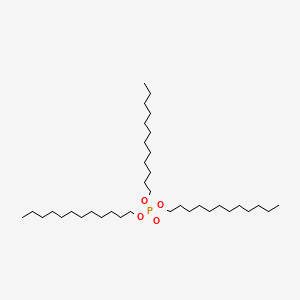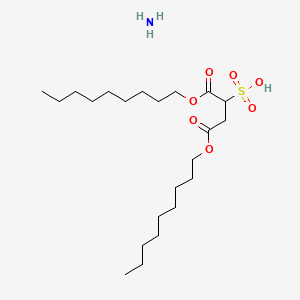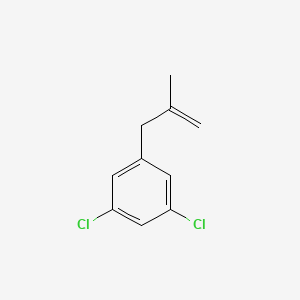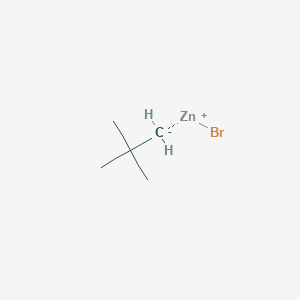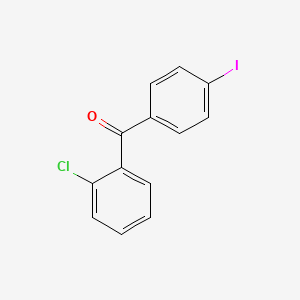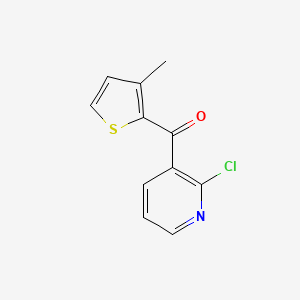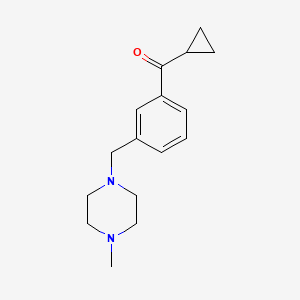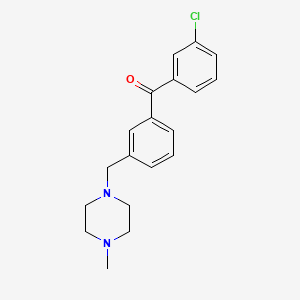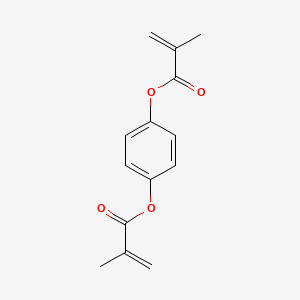
1,4-Phenylene bismethacrylate
Overview
Description
1,4-Phenylene bismethacrylate (PBMA) is a cross-linking monomer that is widely used in the field of dentistry, particularly in the production of dental composites. PBMA has a unique chemical structure that allows it to form strong covalent bonds with other materials, making it an ideal component for dental restorative materials.
Scientific Research Applications
Photopolymerization and Network Properties
1,4-Phenylene bismethacrylate derivatives demonstrate significant applications in photopolymerization processes. For example, the influence of methyl substituents on the properties of mesogenic diacrylate monomers, including 1,4-phenylene bis derivatives, has been studied. These derivatives exhibit unique properties like transition temperatures, thermodynamic parameters, and molecular orientation, making them suitable for creating highly oriented and crosslinked polymer networks (Broer, Hikmet, & Challa, 1989).
Corrosion Inhibition
In the field of corrosion inhibition, certain compounds containing this compound structures have shown effectiveness in protecting mild steel in acidic environments. These compounds serve as corrosion inhibitors, essential in industrial applications like steel pickling, descaling, and oil well acidization (Singh & Quraishi, 2016).
Polyelectrolytes and Fuel Cells
This compound derivatives are also used in synthesizing polyelectrolytes. These materials, with their high proton conductivity and thermal stability, show promise as potential candidates for polymer electrolyte membrane fuel cells (Fujimoto, Hickner, Cornelius, & Loy, 2005).
Dental Applications
In dentistry, derivatives of this compound are used in the synthesis of dental materials. These materials demonstrate unique properties like solubility, polymerization behavior, and interaction with dental substrates, making them suitable for applications such as dental composites and adhesives (Edizer & Avci, 2010).
Textile Industry
In the textile industry, this compound compounds are utilized in dyeing processes. Their chemical properties enable efficient dyeing of fabrics, such as polyester, enhancing the quality and durability of the fabric colors (Metwally, Khalifa, & Amer, 2008).
Mechanism of Action
Target of Action
1,4-Phenylene bismethacrylate is a somewhat rigid crosslinker . It is used in the synthesis of polymers and resins, where it acts as a crosslinking agent. The primary targets of this compound are the polymer chains that it helps to crosslink. The role of these targets is to provide structural integrity to the resulting polymer or resin.
Mode of Action
The compound interacts with its targets (polymer chains) through a process known as crosslinking. This involves the formation of bonds between separate polymer chains, creating a three-dimensional network of interconnected chains. The result of this interaction is a significant increase in the rigidity and durability of the polymer or resin .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
The primary result of this compound’s action is the formation of a rigid, durable polymer or resin. This is achieved through the crosslinking of individual polymer chains, which creates a three-dimensional network that significantly enhances the material’s structural integrity .
properties
IUPAC Name |
[4-(2-methylprop-2-enoyloxy)phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9(2)13(15)17-11-5-7-12(8-6-11)18-14(16)10(3)4/h5-8H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMKOESKPAVFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184561 | |
| Record name | 1,4-Phenylene bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3049-31-8 | |
| Record name | Hydroquinone dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3049-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Phenylene bismethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003049318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenylene bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-phenylene bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



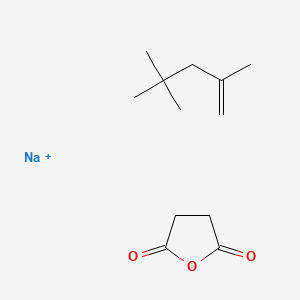

![Naphtho[1,2-k]fluoranthene](/img/structure/B1615185.png)
